molecular formula C4H3F3N2 B105867 4-(Trifluoromethyl)-1H-imidazole CAS No. 33468-69-8

4-(Trifluoromethyl)-1H-imidazole

Cat. No. B105867
CAS RN: 33468-69-8
M. Wt: 136.08 g/mol
InChI Key: DFLGRTIPTPCKPJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound containing a 5-membered ring composed of four carbon atoms and one nitrogen atom. It is an important intermediate in organic synthesis, and has been used in the synthesis of various drugs and other compounds. 4-(Trifluoromethyl)-1H-imidazole is also known as 4-CF3-Imidazole, 4-Trifluoromethyl-1H-imidazole, 4-TFMI, and 4-Trifluoromethyl-Imidazole.

Scientific Research Applications

Antifungal Applications

4-(Trifluoromethyl)-1H-imidazole: has been studied for its potential as an antifungal agent. The compound’s derivatives have shown activity against various fungal strains, indicating its usefulness in developing new antimycotic agents . This is particularly relevant in the context of increasing fungal infections and the need for novel treatments.

Pharmaceutical Research

In medicinal chemistry, 4-(Trifluoromethyl)-1H-imidazole serves as a building block for creating compounds with potential therapeutic effects. Its derivatives have been explored for broad-spectrum antimicrobial properties, which could be significant for treating virus-related bacterial infections or co-infections .

Organic Synthesis

The trifluoromethyl group is a valuable moiety in organic synthesis, and 4-(Trifluoromethyl)-1H-imidazole is used as an intermediate in the construction of various organic compounds. It plays a role in the synthesis of compounds with enhanced lipophilicity and metabolic stability, which are desirable properties in pharmaceuticals and agrochemicals .

Agrochemical Research

Compounds derived from 4-(Trifluoromethyl)-1H-imidazole have been utilized in agrochemical research. They contribute to the development of new pesticides and herbicides, leveraging the unique properties of the trifluoromethyl group to enhance pest control effectiveness .

Material Science

In material science, 4-(Trifluoromethyl)-1H-imidazole derivatives are investigated for their potential use in creating materials with specific desired properties, such as increased resistance to degradation or improved performance in various applications .

Chemical Analysis

The trifluoromethyl group, a part of 4-(Trifluoromethyl)-1H-imidazole , is significant in chemical analysis. It enhances the sensitivity of certain analytical techniques, which can be crucial in detecting and quantifying substances in complex mixtures .

properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGRTIPTPCKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342920
Record name 4-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1H-imidazole

CAS RN

33468-69-8
Record name 5-(Trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(5)-(Trifluoromethyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(Trifluoromethyl)-1H-imidazole enhance the performance of perovskite solar cells?

A1: 4-(Trifluoromethyl)-1H-imidazole acts as a passivation agent in perovskite solar cells. [] It functions as a Lewis base due to its lone pair electrons and coordinates with Lewis acid Pb2+ present in the perovskite film. This interaction effectively reduces defect density and improves the crystallinity of the perovskite film, ultimately enhancing the power conversion efficiency (PCE) of the solar cell. []

Q2: What is the role of 4-(Trifluoromethyl)-1H-imidazole in drug discovery, particularly targeting p38 MAP kinase?

A2: Derivatives of 4-(Trifluoromethyl)-1H-imidazole, specifically N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, have shown promising in vitro anti-inflammatory activity by inhibiting p38 MAP kinase. [] Molecular docking studies have helped elucidate the binding interactions between these derivatives and the p38 MAP kinase protein. [] Further structural modifications of these derivatives hold potential for developing new and improved p38 MAP kinase inhibitors. []

Q3: Can you provide information on the structure characterization of 4-(Trifluoromethyl)-1H-imidazole and its derivatives?

A3: While the provided abstracts do not detail the specific spectroscopic data for 4-(Trifluoromethyl)-1H-imidazole, they mention the use of techniques such as 1H NMR, 13C NMR, FTIR, and mass spectrometry to characterize the synthesized derivatives. [, ] These techniques help confirm the structures and provide information about the compound's functional groups and connectivity.

Q4: What is known about the stability of 4-(Trifluoromethyl)-1H-imidazole in perovskite solar cells?

A4: Research indicates that incorporating 4-(Trifluoromethyl)-1H-imidazole into perovskite solar cells not only enhances initial efficiency but also improves long-term stability. [] Perovskite solar cells containing this compound maintained a significantly higher percentage of their initial PCE after 30 days compared to control devices. [] This suggests that 4-(Trifluoromethyl)-1H-imidazole contributes to improved device longevity.

Q5: Are there any known Structure-Activity Relationship (SAR) studies related to 4-(Trifluoromethyl)-1H-imidazole derivatives and their biological activity?

A5: The research on p38 MAP kinase inhibitors highlights the importance of structural modifications on activity. [] While specific SAR details are not provided, the study emphasizes that modifications to the N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide scaffold can significantly impact the inhibitory potency against p38 MAP kinase. [] This suggests that systematic SAR studies are crucial for optimizing the activity of this class of compounds.

Q6: What analytical methods are used to characterize and quantify 4-(Trifluoromethyl)-1H-imidazole and its derivatives?

A6: The research papers mention the use of various analytical techniques for characterizing the synthesized compounds and assessing their purity. These techniques include 1H NMR, 13C NMR, FTIR, and mass spectrometry. [, ] Additionally, high-performance liquid chromatography (HPLC) is a common technique for separating, identifying, and quantifying compounds in complex mixtures and is likely employed in the analysis of these derivatives.

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